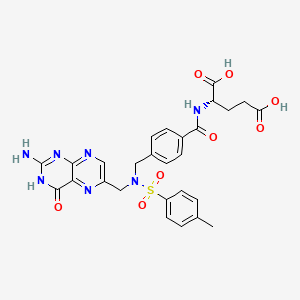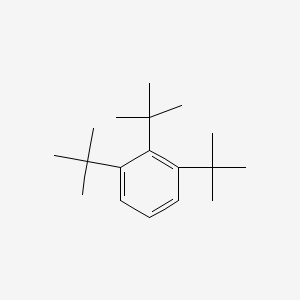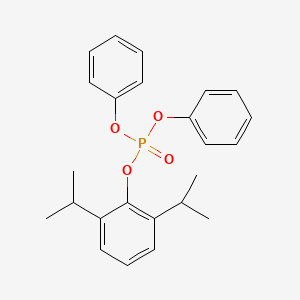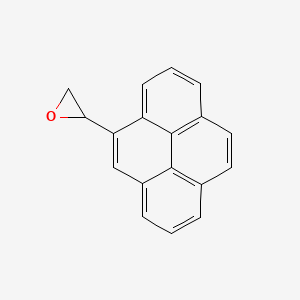
4-Pyrenyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrenyloxirane is an organic compound with the molecular formula C18H12O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains an oxirane (epoxide) ring. The compound is known for its unique photophysical and electronic properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Pyrenyloxirane can be synthesized through the epoxidation of 4-vinylpyrene. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an intermediate epoxide, which is then isolated and purified .
Industrial Production Methods: The scalability of the process depends on the availability of starting materials and the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Pyrenyloxirane undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of substituted pyrene derivatives.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under appropriate conditions.
Major Products Formed:
Diols: Formed from the ring-opening of the epoxide under acidic or basic conditions.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Pyrene Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Pyrenyloxirane has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-Pyrenyloxirane primarily involves the reactivity of its epoxide ring. The ring strain in the three-membered epoxide makes it highly reactive towards nucleophiles. Upon nucleophilic attack, the ring opens, leading to the formation of various products depending on the nature of the nucleophile and reaction conditions . This reactivity is exploited in both synthetic chemistry and biological applications.
Vergleich Mit ähnlichen Verbindungen
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known mutagenic and carcinogenic properties.
Cyclopenta[c,d]pyrene: Structurally related to pyrene and known for its biological activities.
Comparison: 4-Pyrenyloxirane is unique due to the presence of the epoxide ring, which imparts distinct reactivity compared to other pyrene derivatives. While compounds like benzo[a]pyrene and cyclopenta[c,d]pyrene are primarily studied for their biological activities, this compound’s applications extend to materials science and synthetic chemistry due to its photophysical properties and reactivity .
Eigenschaften
CAS-Nummer |
73529-24-5 |
|---|---|
Molekularformel |
C18H12O |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
2-pyren-4-yloxirane |
InChI |
InChI=1S/C18H12O/c1-3-11-7-8-12-4-2-6-14-15(16-10-19-16)9-13(5-1)17(11)18(12)14/h1-9,16H,10H2 |
InChI-Schlüssel |
ZPLRRRIERPCHAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C2=CC3=CC=CC4=C3C5=C(C=CC=C25)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


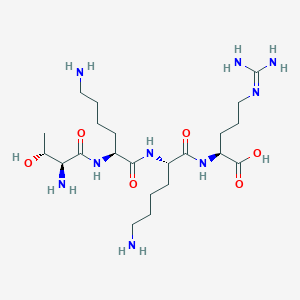
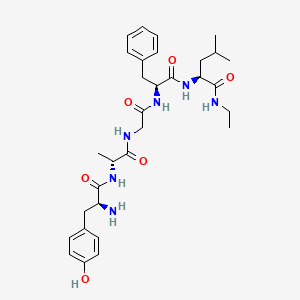
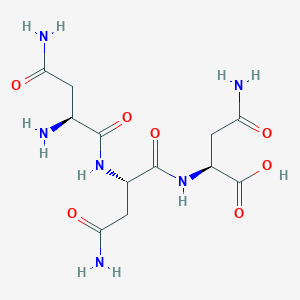
![Benzoic acid, 4-chloro-3-[[2-[3,5-dioxo-1-phenyl-2-(phenylmethyl)-1,2,4-triazolidin-4-yl]-4,4-dimethyl-1,3-dioxopentyl]amino]-, 2-(dodecyloxy)-1-methyl-2-oxoethyl ester](/img/structure/B14458639.png)
![ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B14458640.png)
![N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14458651.png)
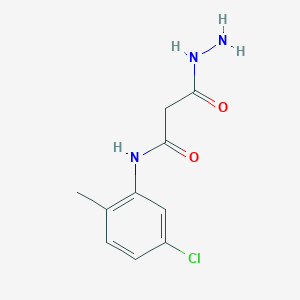
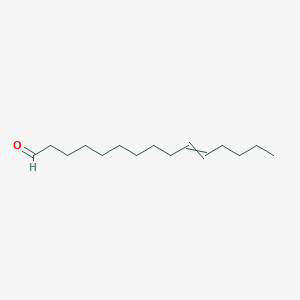
![2-amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B14458665.png)
![Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]-](/img/structure/B14458669.png)

